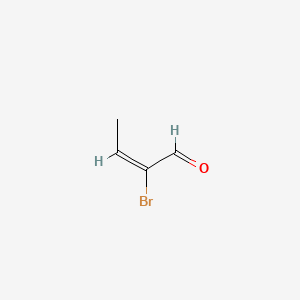

(E)-2-Bromobut-2-enal

Description

(E)-2-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom and an aldehyde group attached to a butene backbone

Propriétés

IUPAC Name |

(E)-2-bromobut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Cyclopentannulation via N-Heterocyclic Carbene (NHC) Catalysis

(E)-2-Bromobut-2-enal participates in enantioselective cyclopentannulation reactions with malonic ester derivatives under NHC catalysis. This reaction proceeds via:

-

Nucleophilic attack by the carbene on the aldehyde, forming a Breslow intermediate.

-

Debromination to generate a chiral α,β-unsaturated acyl azolium intermediate.

-

Aldol addition and intramolecular cyclization to yield cyclopentane-fused β-lactones.

Key Data:

| Substrate | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| This compound | Cyclopentene derivative | 42 | 90 |

Stereochemical Note : The (E)-configuration influences the spatial arrangement during cyclization, favoring specific diastereomers. Comparable studies with the (Z)-isomer show distinct stereoselectivity due to differing intermediate conformations .

Nucleophilic Substitution Reactions

The bromine atom in this compound can undergo substitution with nucleophiles, though the electron-deficient double bond may direct reactivity.

Example: Cyanide Substitution

Treatment with KCN replaces bromine with a cyano group, forming (E)-2-cyanobut-2-enal. This reaction parallels substitutions observed in analogous α-bromo carbonyl systems .

Mechanism :

-

Nucleophilic attack by CN⁻ at the β-carbon (bromine-leaving group).

-

Electron redistribution to stabilize the α,β-unsaturated nitrile.

Cross-Coupling Reactions

The vinyl bromide moiety enables participation in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Example: Suzuki Coupling

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Pd(OAc)₂, LiBr, microwave irradiation | β-Arylvinyl aldehyde | 60–85 |

Note : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during coupling .

Aldol Condensation

The aldehyde group engages in aldol reactions with ketones or esters. For instance, reaction with malonate esters under basic conditions forms α,β-unsaturated γ-ketoaldehydes.

Mechanism :

-

Deprotonation of the malonate to form an enolate.

-

Nucleophilic attack on the aldehyde carbonyl.

Reduction and Oxidation

-

Reduction : Selective hydrogenation of the double bond (e.g., H₂/Pd) yields 2-bromobutanal, while full reduction produces 2-bromobutanol.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid, though over-oxidation of the double bond may occur .

Stereochemical Stability and Isomerization

The (E)-configuration is configurationally stable under mild conditions but may isomerize to the (Z)-form under photochemical or thermal stress. Studies on analogous compounds show isomerization barriers of ~25 kcal/mol, requiring temperatures >150°C for significant interconversion .

Critical Analysis

Applications De Recherche Scientifique

Synthetic Applications

1.1. Asymmetric Synthesis

(E)-2-Bromobut-2-enal serves as a key intermediate in asymmetric synthesis. It is employed in reactions involving palladium(II) catalysts, which facilitate the enantioselective synthesis of various derivatives. For instance, the cyclization of phenolic (E)-allylic imidates using this compound has yielded high enantiomeric purities (87-98% ee) in products like 2-vinylchromanes .

1.2. Enantioselective Reactions

The compound is also utilized in N-heterocyclic carbene (NHC)-catalyzed reactions, where it participates in the formation of cyclopentanes. The reaction conditions have been optimized to achieve moderate to good yields and excellent enantiomeric excesses (ee) of up to 99% . Such transformations are crucial for developing chiral compounds in pharmaceuticals.

Biological Applications

2.1. Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds derived from this compound. For example, aloe-emodin-coumarin hybrids synthesized from this compound demonstrated significant antiproliferative activity against various human tumor cell lines, indicating its potential as a lead compound for cancer therapy .

2.2. Mechanistic Insights

The biological mechanisms underlying the antitumor effects are being explored through structure-activity relationship studies, which help identify how modifications to the compound can enhance its efficacy against cancer cells .

Data Tables and Case Studies

In a notable study, this compound was used alongside dimethyl malonate under NHC catalysis conditions to synthesize functionalized cyclopentenes with excellent enantioselectivity . The reaction was performed at mild temperatures, showcasing the compound's stability and reactivity.

Mécanisme D'action

The mechanism of action of (E)-2-Bromobut-2-enal involves its reactivity with nucleophiles due to the presence of the electrophilic bromine atom and the aldehyde group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

(E)-2-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.

(E)-2-Iodobut-2-enal: Similar structure but with an iodine atom instead of bromine.

But-2-enal: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: (E)-2-Bromobut-2-enal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.

Activité Biologique

(E)-2-Bromobut-2-enal is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H7BrO and is characterized by a bromine atom attached to a double bond in a butenal structure. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound was found to inhibit bacterial growth by disrupting cellular processes, likely through interference with protein synthesis mechanisms .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective concentrations required to reduce cell viability by 50%. For example, in a study involving KB and P388 cancer cells, the compound exhibited cytotoxicity comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is primarily through the formation of reactive species that can modify cellular macromolecules. This reactivity is attributed to the presence of the α,β-unsaturated carbonyl system, which can undergo Michael addition reactions with nucleophiles such as thiols and amines .

Case Study 1: Antimicrobial Activity

A recent investigation evaluated this compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine the compound's efficacy. Results indicated that this compound had an MIC value of 32 µg/mL against resistant strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against various lines including A549 (lung cancer) and MCF-7 (breast cancer). The results revealed IC50 values of 15 µM for A549 cells and 20 µM for MCF-7 cells, indicating significant antiproliferative activity. Flow cytometry analysis suggested that the compound induced apoptosis in these cells .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| KB | 25 |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (E)-2-Bromobut-2-enal with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the E-isomer. Use controlled addition of brominating agents (e.g., NBS or Br₂) to α,β-unsaturated aldehydes. Monitor reaction progress via gas chromatography (GC) or HPLC with chiral columns to confirm stereochemical purity. Post-synthesis, validate using -NMR to assess coupling constants (e.g., ) and NOE experiments for spatial confirmation of the E-configuration .

Q. How can researchers validate the purity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple techniques:

- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- NMR : Use -NMR to verify vinyl proton splitting patterns (doublet of doublets for E-isomer) and -NMR to identify carbonyl and brominated carbons.

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 149 for [M⁺]) with theoretical values. Cross-reference with literature data to resolve ambiguities .

Advanced Research Questions

Q. How can kinetic studies elucidate the thermal stability of this compound in different solvents?

- Methodological Answer : Design a temperature-controlled experiment (e.g., 25–100°C) in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents. Monitor degradation via UV-Vis spectroscopy at λmax for the conjugated aldehyde system. Calculate rate constants () using first-order kinetics and compare Arrhenius plots to identify solvent effects on activation energy. Include control experiments to rule out side reactions (e.g., elimination or polymerization) .

Q. What strategies resolve contradictions in reported reaction mechanisms for this compound’s nucleophilic addition reactions?

- Methodological Answer : Conduct a systematic review of literature mechanisms (e.g., radical vs. polar pathways). Replicate conflicting studies under standardized conditions (pH, solvent, catalyst). Use isotopic labeling (e.g., ) in the aldehyde group to track bond formation. Perform DFT calculations to compare thermodynamic feasibility of proposed intermediates. Publish a meta-analysis highlighting methodological variables (e.g., solvent polarity, nucleophile strength) that influence mechanistic outcomes .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use molecular docking software (e.g., Gaussian or Spartan) to model transition states with dienes of varying electron density. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity (endo vs. exo). Validate predictions experimentally by isolating adducts and analyzing -NMR coupling constants or X-ray crystallography. Address discrepancies by adjusting solvent parameters in simulations .

Q. What analytical approaches distinguish this compound from its (Z)-isomer in complex reaction mixtures?

- Methodological Answer : Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) for high-resolution separation. Use dynamic NMR at variable temperatures to observe coalescence of vinyl proton signals, which differ between isomers. For trace analysis, couple GC-MS with derivatization (e.g., oxime formation) to enhance volatility and detection limits .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data for this compound’s electronic transitions?

- Methodological Answer : Re-examine solvent effects on UV-Vis spectra, as polarity shifts can alter λmax. Compare experimental data with TD-DFT simulations to identify solvent-correlated deviations. If contradictions persist, standardize measurement protocols (e.g., degassing solvents to eliminate oxygen quenching) and publish a comparative study with raw data appendices for peer review .

Q. What statistical methods are appropriate for analyzing variability in this compound’s catalytic activity across studies?

- Methodological Answer : Apply ANOVA to assess significant differences between catalysts (e.g., Lewis acids vs. organocatalysts). Use multivariate regression to isolate variables (e.g., temperature, catalyst loading). For meta-analyses, employ random-effects models to account for heterogeneity in study designs. Report confidence intervals and effect sizes to quantify uncertainty .

Methodological Best Practices

- Data Presentation : Include processed data in the main text (e.g., kinetic plots, NMR spectra) and raw data in appendices. Use SI units and significant figures consistently .

- Critical Evaluation : Discuss limitations of chosen methods (e.g., NMR sensitivity limits for trace isomers) and propose refinements for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.